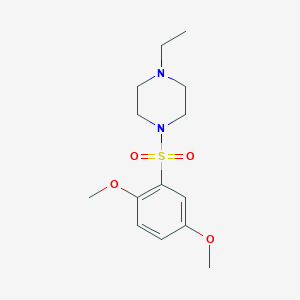
N-benzhydryl-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-3,4-dimethoxybenzenesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory and analgesic effects. It was first synthesized in the 1960s and has been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and pharyngitis. In recent years, benzydamine has gained attention for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the inhibition of COX and lipoxygenase enzymes, which reduces the production of prostaglandins and leukotrienes, respectively. This leads to a reduction in the inflammatory response and pain.
Biochemical and Physiological Effects
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress response. In addition, N-benzhydryl-3,4-dimethoxybenzenesulfonamide has been shown to have antiproliferative effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its well-established anti-inflammatory and analgesic effects. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses.
Zukünftige Richtungen
There are a number of future directions for research on N-benzhydryl-3,4-dimethoxybenzenesulfonamide. One area of research is its potential therapeutic applications in cancer treatment. Benzydamine has been shown to have antiproliferative effects on cancer cells, and further research is needed to determine its potential use in cancer therapy. Another area of research is its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. Benzydamine has been shown to have anti-inflammatory effects in the brain, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
In conclusion, N-benzhydryl-3,4-dimethoxybenzenesulfonamide is a nonsteroidal anti-inflammatory drug that has been widely used for its anti-inflammatory and analgesic effects. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to determine its potential use in cancer therapy and neuroinflammatory disorders.
Synthesemethoden
The synthesis of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-benzhydrylamine in the presence of a base such as sodium carbonate. The reaction yields N-benzhydryl-3,4-dimethoxybenzenesulfonamide, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzydamine has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Benzydamine has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, which are also involved in the inflammatory response.
Eigenschaften
Produktname |
N-benzhydryl-3,4-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C21H21NO4S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-benzhydryl-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H21NO4S/c1-25-19-14-13-18(15-20(19)26-2)27(23,24)22-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21-22H,1-2H3 |
InChI-Schlüssel |
VSMWCYZBOJBPLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)




![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)





